molecular formula C9H17NO4S B14374917 Ethyl 2-(1-nitropentan-2-ylsulfanyl)acetate

Ethyl 2-(1-nitropentan-2-ylsulfanyl)acetate

Cat. No.: B14374917
M. Wt: 235.30 g/mol
InChI Key: ZJAIBHQXXYKPOI-UHFFFAOYSA-N
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Description

Ethyl 2-(1-nitropentan-2-ylsulfanyl)acetate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often used in fragrances and flavorings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-nitropentan-2-ylsulfanyl)acetate typically involves the esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst. One common method is the Fischer esterification, where the carboxylic acid and alcohol are refluxed with a strong acid like sulfuric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-nitropentan-2-ylsulfanyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.

    Substitution: Alkyl halides for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Amine derivatives.

    Reduction: Carboxylic acids and alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(1-nitropentan-2-ylsulfanyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity due to the presence of the nitro and sulfanyl groups.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial properties.

    Industry: Utilized in the production of fragrances and flavorings due to its ester functional group.

Mechanism of Action

The mechanism of action of Ethyl 2-(1-nitropentan-2-ylsulfanyl)acetate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ester group can be hydrolyzed to release active metabolites that exert biological effects. The sulfanyl group can participate in redox reactions, influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(1-nitropentan-2-ylsulfanyl)acetate is unique due to the presence of the nitro and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H17NO4S

Molecular Weight

235.30 g/mol

IUPAC Name

ethyl 2-(1-nitropentan-2-ylsulfanyl)acetate

InChI

InChI=1S/C9H17NO4S/c1-3-5-8(6-10(12)13)15-7-9(11)14-4-2/h8H,3-7H2,1-2H3

InChI Key

ZJAIBHQXXYKPOI-UHFFFAOYSA-N

Canonical SMILES

CCCC(C[N+](=O)[O-])SCC(=O)OCC

Origin of Product

United States

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